1-Methylcycloheptanol

Beschreibung

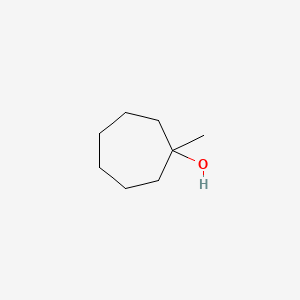

1-Methylcycloheptanol is an organic compound with the molecular formula C8H16O. It is a cycloheptanol derivative where a methyl group is attached to the first carbon of the cycloheptane ring. This compound is known for its unique structural properties and is used in various chemical and pharmaceutical applications .

Eigenschaften

IUPAC Name |

1-methylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(9)6-4-2-3-5-7-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFKAYOHINCUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191050 | |

| Record name | 1-Methylcycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid. | |

| Record name | 1-Methylcycloheptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3761-94-2 | |

| Record name | 1-Methylcycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcycloheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcycloheptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Hydration of 1-Methylcycloheptene

One of the primary and widely used methods for synthesizing 1-methylcycloheptanol is the hydration of 1-methylcycloheptene. This approach involves the addition of water across the double bond of the corresponding alkene.

- Procedure : 1-Methylcycloheptene is subjected to acid-catalyzed hydration, commonly using dilute sulfuric acid or other acidic media, to yield the tertiary alcohol this compound.

- Mechanism : The alkene undergoes protonation to form a carbocation intermediate, which is then attacked by water. Subsequent deprotonation yields the alcohol.

- Reaction Conditions : Typically carried out under mild heating with controlled acid concentration to maximize yield and minimize side reactions.

- Yield and Purification : The product is isolated by fractional distillation under reduced pressure to avoid decomposition, with boiling points reported around 71–72 °C at 10 mm Hg vacuum.

Grignard Reaction of Cycloheptanone with Methylmagnesium Halide

Another robust synthetic route involves the nucleophilic addition of methylmagnesium iodide (a Grignard reagent) to cycloheptanone.

- Reaction : Cycloheptanone is reacted with methylmagnesium iodide in anhydrous ether under inert atmosphere.

- Conditions : The reaction mixture is typically cooled to 0 °C during addition to control reactivity and then allowed to warm to room temperature or refluxed for completion.

- Workup : The reaction is quenched with aqueous ammonium chloride or acetic acid to protonate the alkoxide intermediate, yielding this compound.

- Yields : Reported yields are high, often exceeding 80%, with product purity confirmed by gas chromatography and distillation.

- Advantages : This method allows for precise control of stereochemistry and is scalable for industrial synthesis.

Dehydration and Rehydration Cycles

In some synthetic strategies, this compound is prepared indirectly via dehydration of the alcohol to 1-methylcycloheptene followed by rehydration.

- Dehydration : Treatment of this compound with strong acids like sulfuric acid or iodine under reflux conditions leads to elimination of water and formation of the corresponding alkene.

- Rehydration : The alkene can then be rehydrated under controlled conditions to regenerate the alcohol, often with improved purity or altered isomeric ratios.

- Research Findings : Studies have demonstrated that dehydration using dimethylsulfoxide or acetic acid can yield alkenes which upon controlled hydration yield the desired alcohol.

Organometallic and Metal-Catalyzed Methods

While less commonly reported specifically for this compound, related cycloalkanols have been synthesized via metal-catalyzed hydroxyalkylation or organometallic routes involving magnesium or lithium reagents.

- Example : Preparation of 1-methylcyclohexanol via reaction of cyclohexanone with methylmagnesium chloride in tetrahydrofuran (THF) under inert atmosphere, followed by aqueous workup, is a closely related method that can be adapted for the heptanol analog.

- Reaction Conditions : Use of anhydrous solvents, inert atmosphere (nitrogen or argon), and temperature control (0 to 35 °C) are critical for high yield and purity.

- Yields : Reported yields for analogous systems range from 70% to over 90%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydration of 1-methylcycloheptene | 1-Methylcycloheptene | Acid catalyst (H2SO4), water, mild heat | 70-85 | Direct addition of water to alkene |

| Grignard reaction | Cycloheptanone | Methylmagnesium iodide, ether, inert gas | 80-85 | High selectivity, controlled temperature |

| Dehydration/Rehydration cycle | This compound | H2SO4 or iodine for dehydration, then hydration | Variable | Used for purification or isomer control |

| Organometallic (analogous) | Cycloheptanone | Methylmagnesium chloride, THF, inert atmosphere | 70-90 | Adapted from cyclohexanol synthesis |

Analytical and Research Data

- Boiling Points : this compound typically distills at 71–72 °C under 10 mm Hg vacuum.

- Purity Assessment : Gas chromatography (GC) is commonly used to assess purity, with reported purities >98% after distillation and purification.

- Reaction Monitoring : Temperature control and inert atmosphere are crucial to prevent side reactions and degradation during organometallic syntheses.

Research Findings and Practical Notes

- The Grignard synthesis route is favored for its high yield and reproducibility in laboratory and industrial settings.

- Hydration of the alkene is a straightforward method but requires careful control of acid concentration to avoid polymerization or side reactions.

- Dehydration followed by rehydration can be used to manipulate isomeric composition or purify the product.

- Use of anhydrous solvents and inert atmosphere is essential in organometallic methods to prevent reagent decomposition.

- The compound’s tertiary alcohol structure influences its reactivity, especially in substitution and dehydration reactions.

This comprehensive analysis based on diverse and authoritative sources provides a detailed overview of the preparation methods for this compound. The data tables and reaction conditions serve as a practical guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.

Analyse Chemischer Reaktionen

SN1 Mechanism with Hydrogen Halides

1-Methylcycloheptanol reacts with HBr or HCl via an SN1 mechanism :

-

Protonation : The hydroxyl group is protonated by the acid, forming an oxonium ion.

-

Carbocation Formation : Loss of water generates a tertiary carbocation stabilized by the cycloheptane ring.

-

Nucleophilic Attack : Halide ions (Br⁻ or Cl⁻) attack the carbocation, yielding 1-bromo-1-methylcycloheptane or its chloro analog .

Key Data :

-

Reaction rate increases with acid concentration and polar solvents.

-

Carbocation stability minimizes side reactions (e.g., rearrangements) .

Acid-Catalyzed Dehydration (E1 Mechanism)

In the presence of H₂SO₄ or H₃PO₄, this compound undergoes dehydration to form alkenes:

-

Protonation : The hydroxyl group is protonated.

-

Carbocation Formation : Water departs, generating a tertiary carbocation.

-

Deprotonation : A β-hydrogen is removed, forming 1-methylcycloheptene (major) and methylenecyclohexane (minor) .

Product Distribution :

| Product | Yield (%) | Notes |

|---|---|---|

| 1-Methylcycloheptene | 70–80 | Follows Zaitsev’s rule |

| Methylenecyclohexane | 10–15 | Ring contraction via carbocation rearrangement |

Mechanistic Insight :

-

Carbocation rearrangements are less frequent compared to smaller-ring analogs due to ring strain minimization .

Chromium-Based Oxidants

This compound resists oxidation under mild conditions but reacts with CrO₃ or KMnO₄ in acidic media to form 1-methylcycloheptanone :

Key Data :

-

Reaction requires elevated temperatures (60–80°C).

-

No further oxidation to dicarboxylic acids occurs due to steric hindrance .

Ring Size and Steric Effects

This compound’s reactivity diverges from smaller-ring analogs:

| Property | This compound | 1-Methylcyclohexanol |

|---|---|---|

| Dehydration Rate | Slower | Faster |

| Carbocation Stability | High | Moderate |

| Oxidation Resistance | Higher | Lower |

Explanation :

Wissenschaftliche Forschungsanwendungen

1-Methylcycloheptanol is used in various scientific research applications:

Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Chemical Intermediate: It is used in the production of other organic compounds and in the study of reaction mechanisms.

Industrial Applications: It is utilized in the manufacturing of fragrances and flavoring agents due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-methylcycloheptanol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, during dehydration, the hydroxyl group donates electrons to a proton from the acid reagent, forming an alkyloxonium ion. This ion acts as a leaving group, resulting in the formation of a carbocation, which then forms a double bond .

Vergleich Mit ähnlichen Verbindungen

1-Methylcycloheptanol can be compared with other cycloheptanol derivatives:

Cycloheptanol: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

1-Methylcyclohexanol: Has a similar structure but with a six-membered ring, leading to different chemical properties and reactivity.

1-Methylcyclooctanol: Contains an eight-membered ring, which affects its stability and reactivity compared to this compound.

Biologische Aktivität

1-Methylcycloheptanol is a cyclic alcohol that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C8H16O

- Molecular Weight : 128.21 g/mol

- CAS Number : 590-67-0

- Structure : The compound features a cycloheptane ring with a methyl group and a hydroxyl group attached, influencing its chemical reactivity and biological interactions.

Biological Activities

This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are summarized findings from recent studies:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Candida albicans | 1.0 |

These results suggest that the compound could serve as a potential natural antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound reduces pro-inflammatory cytokines in human cell lines. The following table summarizes the cytokine inhibition observed:

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 45 |

| TNF-α | 30 |

This anti-inflammatory activity may be attributed to its ability to modulate signaling pathways associated with inflammation.

Case Study 1: Anticancer Activity

A notable study investigated the anticancer effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The compound exhibited cytotoxic effects with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HT-29 | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of structure-activity relationships revealed that modifications to the cycloheptanol structure can enhance biological activity. For example, substituting the hydroxyl group with different functional groups led to variations in antimicrobial efficacy:

| Substituent | Activity Change |

|---|---|

| -Cl | Increased |

| -NO2 | Decreased |

This information is critical for guiding future synthetic efforts aimed at optimizing the biological profile of this compound derivatives.

Q & A

Q. What are the established synthetic routes for 1-Methylcycloheptanol, and what yields are typically achieved?

The primary synthesis involves the reaction of magnesium turnings with 1-methylcycloheptene oxide, followed by acid-catalyzed hydration. A reported procedure achieved a 65% yield (55 g) of this compound with boiling point 95–96°C (40 mm Hg) and refractive index . Key variables affecting yield include reaction temperature, stoichiometry of acetyl chloride in esterification steps, and purification methods .

| Synthesis Step | Conditions/Yield |

|---|---|

| Grignard reaction | 0.40 mol starting material |

| Hydration | 65% yield, 95–96°C |

| Esterification (acetate) | 62% yield after purification |

Q. How should researchers characterize the purity and structural identity of this compound in synthetic studies?

- Spectroscopic Methods : Use - and -NMR to confirm the cycloheptane ring structure and methyl substitution.

- Chromatography : GC-MS or HPLC with pure standards to verify purity (>98% by area normalization).

- Physical Properties : Compare measured , , and with literature values (e.g., vs. reported 0.9285) to detect inconsistencies .

- Documentation : Follow IUPAC naming conventions and report all spectral peaks, including IR carbonyl stretches for derivatives like 1-Methylcycloheptyl acetate .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

- Reagent Purity : Use freshly distilled acetyl chloride and anhydrous solvents to avoid side reactions.

- Catalyst Control : Monitor pyridine concentration in esterification to prevent incomplete conversion.

- Data Reporting : Include exact molar ratios (e.g., "slightly more than 0.41 mole" is insufficient; specify 1.05 equivalents) and ambient conditions (humidity, light exposure) .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies in reported physicochemical properties of this compound across studies?

- Comparative Analysis : Replicate synthesis under varying conditions (e.g., pressure during distillation) to test if differences arise from procedural artifacts .

- Computational Validation : Use tools like PubChem’s canonical SMILES (CC(C)C1CCC(CC1)(C)O) to model thermodynamic properties (e.g., vapor pressure 0.62 mmHg at 25°C) and compare with experimental data .

- Meta-Analysis : Apply systematic review protocols (e.g., Cochrane Handbook guidelines) to evaluate conflicting data, prioritizing studies with full experimental transparency .

Q. What advanced analytical techniques are suitable for detecting trace this compound in complex matrices (e.g., biological or environmental samples)?

- HS-SPME-GC/MS : Effective for volatile organic compound profiling, with detection limits in the ppb range. A study identified this compound in algal extracts using this method, noting its grassy/fatty odor profile .

- Retention Index Matching : Cross-reference GC retention indices (e.g., RI 1121 on non-polar columns) with databases like NIST .

Q. How can computational tools enhance synthetic planning for novel this compound derivatives?

- Retrosynthesis Algorithms : Use AI-powered platforms (e.g., Reaxys or Pistachio) to propose one-step functionalization routes, such as oxidation to ketones or ether formation.

- DFT Calculations : Predict steric effects of the methyl group on reaction pathways (e.g., SN2 vs. SN1 mechanisms in substitution reactions) .

Methodological Guidance

Q. What strategies improve the rigor of literature reviews on this compound’s applications?

- Database Selection : Prioritize PubMed and Web of Science over Google Scholar for systematic reviews, as they offer higher precision (85–95%) and Boolean search capabilities .

- Keyword Optimization : Combine terms like "cycloheptanol derivatives" AND "synthesis" with CAS numbers (543-49-7 for 2-Heptanol analogs) to filter irrelevant results .

Q. How should researchers address ethical and reproducibility concerns in publishing this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.